Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-
Description
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)- is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at three key positions:
- C-3: A carboxamide group (-CONH2).
- C-7: A 2-furanyl moiety, which may enhance π-π stacking in biological targets.
This compound is structurally optimized for therapeutic applications, with patents highlighting its utility in treating psoriasis and systemic lupus erythematosus . Its design leverages the pyrazolo[1,5-a]pyrimidine scaffold’s versatility, allowing modifications that fine-tune pharmacokinetics and target engagement.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O2/c18-10-6-11(19)8-12(7-10)22-17(24)13-9-21-23-14(3-4-20-16(13)23)15-2-1-5-25-15/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSWUTANOCMXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)- typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with chalcones and diaryl/dialkyl diselenides under iodine catalysis . This method is advantageous due to its mild reaction conditions, wide substrate scope, and the use of simple reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Key Spectral Data for Intermediate (Ethyl 7-(2-furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) :
| Property | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.72 (s, 1H, C5-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (s, 1H, furan-H) |
| ¹³C NMR | δ 162.1 (C=O), 151.3 (C7), 143.2 (furan-C) |
| LRMS (ESI) | m/z 341 [M + H]⁺ |
Reaction Optimization Table :
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Me₃Al | THF | 0°C → RT | 82 |
| DCC/DMAP | DCM | RT | 45 |
| HATU | DMF | 60°C | 68 |
Functionalization at Position 7 (2-Furanyl Substituent)
The 2-furanyl group is introduced via Suzuki-Miyaura coupling:
Comparative Coupling Efficiency :
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| 2-Furanboronic acid | Pd(PPh₃)₄ | 74 |
| 3-Thiopheneboronic | Pd(OAc)₂/XPhos | 68 |
Chlorination at Position 5
Formylation via Vilsmeier-Haack Reaction
Stability and Degradation Pathways
-
Oxidative Metabolism : Resistance in Mtb arises via hydroxylation by FAD-dependent hydroxylase Rv1751, leading to C7 furan oxidation .
-
Hydrolytic Stability : The carboxamide group resists hydrolysis at pH 7.4 (37°C, 24 hours) but degrades under acidic conditions (pH 2, 50% degradation in 6 hours) .
Biological Activity Correlation
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. A notable study identified a series of newly synthesized 2-arylamino-5,7-disubstituted derivatives that exhibited promising antitumor activity. For instance, one compound demonstrated a mean growth inhibition of 48.5% across the NCI-60 cancer cell line panel, indicating its potential as an effective anticancer agent .
Case Studies:
- A recent investigation into triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines revealed their anticancer potential against several breast cancer cell lines (MCF-7 and MDA-MB-231). The study utilized MTT assays to assess cell viability and growth inhibition .
- Another study highlighted the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing modifications that enhance anticancer efficacy. The incorporation of specific substituents at the 3 and 5 positions significantly improved their activity against various cancer types .
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines have also been explored as selective inhibitors for various enzymes. The compound's structural features allow it to interact effectively with target proteins involved in critical biological pathways.
Key Findings:
- Research has shown that certain derivatives exhibit potent inhibition of the TrkA enzyme with IC50 values as low as 1.7 nM . This suggests a strong potential for developing targeted therapies for conditions like neuroblastoma .
- Additionally, the ability of these compounds to inhibit specific kinases has been linked to their anticancer properties, providing a dual mechanism of action that could be leveraged in drug design .
Antimicrobial Properties
Beyond anticancer applications, pyrazolo[1,5-a]pyrimidine derivatives have shown promise in antimicrobial research. Their effectiveness against bacterial strains positions them as potential candidates for new antibiotic therapies.
Research Insights:
- A study synthesized novel pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antibacterial and antifungal activities. Several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
- The exploration of these compounds in the context of antimicrobial resistance highlights their potential role in combating infections caused by resistant strains .
Summary Table of Applications
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)- involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes. For instance, it may act as a kinase inhibitor, affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Key Analogs
Key Insights from Structural Comparisons :
Substituent Effects on Solubility and Bioavailability :
- Polar groups (e.g., carboxamide, methoxy) improve aqueous solubility but may hinder blood-brain barrier (BBB) penetration .
- Lipophilic groups (e.g., dichlorophenyl, trifluoromethyl) enhance membrane permeability but risk off-target binding .
Impact on Target Engagement :
- Aromatic substituents (e.g., furanyl, fluorophenyl) facilitate π-π interactions with kinase or receptor binding pockets .
- Halogenation (Cl, F) increases binding affinity through hydrophobic and halogen-bonding effects .
Metabolic Stability :
- Difluoromethyl and methyl groups reduce oxidative metabolism, extending half-life .
Biological Activity
Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The compound Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)- is a notable member of this class and has been evaluated for its biological activity across various studies.
Synthesis and Structure
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of aminopyrazoles with various electrophiles. This compound can be synthesized through a multi-step process involving the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at the carboxamide and phenyl positions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Growth Inhibition : A study showed that derivatives of pyrazolo[1,5-a]pyrimidines exhibited a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines, indicating broad-spectrum anticancer activity .
- Cell Cycle Effects : Compounds similar to this derivative were found to induce G0–G1 phase arrest in cancer cells, with treated populations increasing significantly compared to controls .
| Compound | Cell Line | GI% | Mechanism |
|---|---|---|---|
| 6n | Various | 43.9% | Dual CDK2/TRKA inhibition |
| 6s | RFX 393 | - | G0–G1 phase arrest |
Enzyme Inhibition
The compound has shown promising results in enzyme inhibition assays:
- α-Glucosidase Inhibition : A series of synthesized pyrazolo[1,5-a]pyrimidines demonstrated strong inhibitory activity against α-glucosidase with IC50 values ranging from 15.2 µM to 201.3 µM , significantly lower than the standard drug acarbose (IC50 = 750 µM) . This suggests potential applications in managing diabetes through carbohydrate metabolism modulation.
| Compound | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| 3d | 15.2 | 750 |
| 3m | - | - |
Antimicrobial Activity
Another aspect of biological evaluation includes antimicrobial properties:
- Some pyrazolo[1,5-a]pyrimidine derivatives have shown greater potency than tetracycline against specific microbial strains, indicating their potential as new antimicrobial agents .
Case Studies
Several case studies have been conducted to further explore the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study 1 : A derivative was tested against MDA-MB-231 (human breast cancer) cells using MTT assays. Results indicated no significant growth inhibition compared to controls; however, further modifications led to enhanced activities in subsequent studies .
- Case Study 2 : The exploration of dual inhibitors targeting CDK2 and TRKA pathways demonstrated that certain derivatives could effectively induce apoptosis in cancer cells while minimizing off-target effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives?
- Methodology : Use a two-step approach involving (i) SNAr (nucleophilic aromatic substitution) reactions for halogen displacement at position 3 or 5, followed by (ii) Suzuki-Miyaura cross-coupling for functionalization at position 6. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one can serve as a versatile intermediate for introducing aryl/heteroaryl groups .
- Data Considerations : Monitor reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions. Yields for SNAr reactions typically range from 63–94%, while Suzuki couplings achieve 68–75% .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology : Combine NMR spectroscopy (¹H, ¹³C) and IR spectroscopy to distinguish between carbonyl groups (e.g., carboxamide vs. furanyl substituents). For example, IR peaks near 1719 cm⁻¹ indicate ketone carbonyls, while 2220 cm⁻¹ corresponds to nitrile groups in related analogs .
- Advanced Tip : Use 2D NMR (e.g., HMBC) to resolve ambiguities in aromatic proton assignments, particularly for the dichlorophenyl and furanyl moieties .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Prioritize kinase inhibition assays (e.g., c-Src kinase) based on structural analogs showing nanomolar activity. For example, pyrazolo[1,5-a]pyrimidine-3-carboxamides with 3,5-dimethoxyphenyl groups demonstrated IC₅₀ values < 100 nM in kinase inhibition studies .
- Experimental Design : Include positive controls like dasatinib for kinase assays and validate results with Western blotting for phosphorylated targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for autoimmune targets (e.g., SLE, psoriasis)?
- Methodology : Systematically vary substituents at positions 3 (carboxamide), 5 (dichlorophenyl), and 7 (furanyl). For example:
- Replace the 3,5-dichlorophenyl group with 4-cyanobenzylidene to assess impact on solubility and target binding .
- Substitute the furanyl group with methylamino or trifluoromethyl groups to modulate metabolic stability .
Q. What strategies resolve contradictions in biological activity data across analogs?
- Case Study : If analog A shows potent in vitro activity but poor in vivo efficacy, investigate:
- Bioavailability : Measure logP (e.g., >3.5 indicates poor aqueous solubility) and modify with polar groups (e.g., hydroxylation of the furanyl ring) .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., oxidation of the dichlorophenyl group) .
Q. How can in vivo efficacy be assessed in autoimmune disease models?
- Methodology :
- Psoriasis : Use the imiquimod-induced murine model, monitoring IL-17/IL-23 reduction via ELISA .
- SLE : Employ the MRL/lpr mouse model, quantifying anti-dsDNA antibodies and renal histopathology .
- Dosing : Start with 10–30 mg/kg oral doses, adjusted based on pharmacokinetic data (e.g., t₁/₂ > 4 hr for sustained efficacy) .
Q. What computational tools predict pharmacokinetic and toxicity profiles?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
